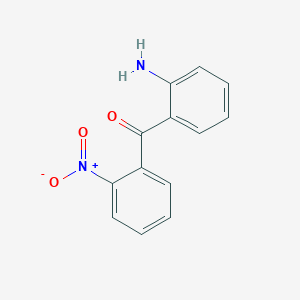

2-Amino-2'-nitrobenzophenone

Beschreibung

Structure

3D Structure

Eigenschaften

IUPAC Name |

(2-aminophenyl)-(2-nitrophenyl)methanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H10N2O3/c14-11-7-3-1-5-9(11)13(16)10-6-2-4-8-12(10)15(17)18/h1-8H,14H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PMBOBOCOXFKIAG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C(=O)C2=CC=CC=C2[N+](=O)[O-])N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H10N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

242.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Chemical Reactivity and Mechanistic Investigations

Transformations Involving the Nitro Group

The nitro group in 2-amino-2'-nitrobenzophenone is susceptible to reduction under various conditions, leading to either the corresponding amino functionality or engaging in more complex reductive cyclization pathways.

The selective reduction of the nitro group in this compound to an amino group is a crucial transformation, yielding 2,2'-diaminobenzophenone. This reaction is commonly achieved through catalytic hydrogenation.

Catalytic Hydrogenation with Pd/C or Raney Nickel:

Catalytic hydrogenation using palladium on carbon (Pd/C) or Raney nickel is a highly effective method for the reduction of aromatic nitro groups. These reactions are typically carried out under a hydrogen atmosphere. The choice of catalyst can sometimes be influenced by the presence of other functional groups in the molecule. For instance, Raney nickel is often preferred when there is a risk of dehalogenation with Pd/C in halogenated substrates.

A general representation of this reduction is the conversion of 2-chloro-2'-nitrobenzophenone (B8707567) to 2-amino-2'-chlorobenzophenone (B1596434) using Raney nickel and hydrogen gas. google.com This illustrates the efficacy of Raney nickel in reducing the nitro group without affecting the chloro substituent. google.com While this example does not start with this compound, the principle of selective nitro reduction is directly applicable.

The process involves the adsorption of the nitro compound and hydrogen onto the catalyst surface, followed by a stepwise reduction of the nitro group to the amine. The general mechanism for the hydrogenation of nitro compounds on palladium-based catalysts often proceeds without the accumulation of intermediate products. orientjchem.org

| Catalyst | Reducing Agent | General Conditions | Product |

|---|---|---|---|

| Palladium on Carbon (Pd/C) | Hydrogen Gas (H₂) | Pressurized H₂ atmosphere, various solvents (e.g., ethanol, ethyl acetate) | 2,2'-Diaminobenzophenone |

| Raney Nickel | Hydrogen Gas (H₂) | Pressurized H₂ atmosphere, various solvents (e.g., ethanol) | 2,2'-Diaminobenzophenone |

The proximate positioning of the amino and nitro groups in this compound allows for intramolecular reductive cyclization reactions. This pathway is particularly significant as it forms the basis for the synthesis of various heterocyclic compounds, most notably benzodiazepines. wum.edu.plwum.edu.pl

Upon reduction of the nitro group, the newly formed amino group can react with the existing amino group and the carbonyl functionality, leading to the formation of a seven-membered ring system. This process is a cornerstone in the synthesis of many pharmacologically active benzodiazepine (B76468) derivatives. caymanchem.com The specific reaction conditions and subsequent synthetic steps determine the final structure of the benzodiazepine. For instance, the synthesis of clonazepam, a notable benzodiazepine, utilizes a derivative of this compound as a precursor. caymanchem.com

The mechanism of such cyclizations often involves the initial reduction of the nitro group to an intermediate stage, such as a nitroso or hydroxylamino group, which can then undergo intramolecular condensation with the neighboring amino group, followed by further reduction and cyclization. Titanium trichloride-mediated reductive cyclization of nitroarylketones is a known method for constructing N-heterocycles by reducing the nitro group to an amine, which then participates in cyclization.

Reactions of the Amino Group

The amino group of this compound is a nucleophilic center and can participate in a range of chemical reactions, including electrophilic attack, oxidation, and diazotization.

The lone pair of electrons on the nitrogen atom of the amino group makes it susceptible to attack by electrophiles. This reactivity allows for the introduction of various substituents onto the amino group.

A documented example involves the reaction of this compound with bromoacetyl bromide. google.com In this reaction, the amino group acts as a nucleophile, attacking the electrophilic carbonyl carbon of the bromoacetyl bromide, leading to the formation of an N-acylated product. This type of reaction is fundamental in building more complex molecular architectures.

Another example of electrophilic attack is the bromination of this compound. Treatment with bromine in acetic acid results in the substitution of hydrogen atoms on the aromatic ring activated by the amino group. google.com

The amino group can be oxidized to higher oxidation states, such as nitroso (–NO) and nitro (–NO₂) groups. This transformation is typically achieved using strong oxidizing agents. Peroxyacids, such as peracetic acid, are commonly employed for the oxidation of aromatic amines to their corresponding nitro derivatives. mdpi.comresearchgate.net

The oxidation proceeds through a stepwise mechanism, often involving the formation of a hydroxylamine (B1172632) intermediate, which is then further oxidized to the nitroso compound and subsequently to the nitro compound. mdpi.com The reaction conditions, particularly the choice of oxidizing agent and temperature, can be crucial for achieving selectivity towards the desired oxidation state. For instance, in some systems, reacting at lower temperatures can favor the formation of the nitroso derivative, while higher temperatures can lead to the fully oxidized nitro product. mdpi.com

| Oxidizing Agent | Typical Product |

|---|---|

| Peracetic Acid | Nitro Derivative |

| m-Chloroperoxybenzoic acid (m-CPBA) | Nitro Derivative |

| Sodium Perborate | Nitro Derivative |

| Potassium Permanganate | Nitro Derivative (often with lower selectivity) |

The primary aromatic amino group of this compound can be converted into a diazonium salt (–N₂⁺) through a process called diazotization. This reaction is typically carried out by treating the amine with nitrous acid (HNO₂), which is generated in situ from sodium nitrite (B80452) and a strong acid, such as hydrochloric acid, at low temperatures. google.com

The resulting diazonium salt is a versatile intermediate that can be converted into a wide range of functional groups through reactions like the Sandmeyer reaction. For example, treatment of the diazonium salt of this compound with cuprous chloride (CuCl) in hydrochloric acid leads to the formation of 2-chloro-2'-nitrobenzophenone. google.com In this reaction, the diazonium group is replaced by a chlorine atom. This provides a synthetic route to introduce halogens onto the aromatic ring that might not be easily accessible through direct halogenation.

Intramolecular Cyclization and Ring-Forming Reactions

The unique positioning of the amino and nitro groups on adjacent phenyl rings in this compound, bridged by a carbonyl group, provides a scaffold ripe for a variety of intramolecular cyclization reactions. These transformations are pivotal in the synthesis of diverse and complex heterocyclic systems. The reactivity of this compound is largely dictated by the interplay between the nucleophilic amino group and the electrophilic nitro group, often following a diazotization or reduction step to generate highly reactive intermediates.

Pschorr-type Cyclizations of Diazonium Salts of 2-Aminobenzophenone (B122507)

The Pschorr cyclization is a powerful synthetic tool for the intramolecular formation of carbon-carbon bonds, leading to the generation of polycyclic aromatic systems. This reaction proceeds through the diazotization of an aromatic amine, followed by an intramolecular radical cyclization, often catalyzed by copper. organic-chemistry.orgwikipedia.org In the case of 2-aminobenzophenone and its derivatives, this reaction provides a direct route to fluoren-9-ones.

The process is initiated by the conversion of the primary amino group of 2-aminobenzophenone into a diazonium salt upon treatment with a diazotizing agent, such as nitrous acid (generated in situ from sodium nitrite and a strong acid). The resulting diazonium salt is a key reactive intermediate. In the presence of a copper catalyst, the diazonium group is lost as nitrogen gas (N₂), generating a highly reactive aryl radical. wikipedia.org This radical then undergoes an intramolecular attack on the adjacent phenyl ring, leading to the formation of a new carbon-carbon bond and a six-membered ring intermediate. Subsequent rearomatization of this intermediate furnishes the stable, tricyclic fluoren-9-one skeleton. wikipedia.org

The efficiency of the Pschorr cyclization can be influenced by the substituents present on the benzophenone (B1666685) core and the specific reaction conditions employed. For instance, a competitive-type cyclization has been studied with an equimolar mixture of the diazonium salts of 2-aminobenzophenone and 2-amino-3'-nitrobenzophenone. cdnsciencepub.com The outcomes of such reactions provide valuable insights into the electronic effects of substituents on the radical cyclization process. The copper-catalyzed reactions are generally interpreted as proceeding through a radical process. cdnsciencepub.com

An easy conversion of substituted 2-aminobenzophenones can lead to the formation of not only fluoren-9-ones but also, in some cases, 9H-xanthene-9-ones, depending on the reaction conditions and the nature of the substituents. iu.edu.sa For example, the reaction of a substituted aminobenzophenone with n-amylnitrite can yield a mixture of these two products. iu.edu.sa

Table 1: Examples of Pschorr-type Cyclization of 2-Aminobenzophenone Derivatives

| Starting Material | Product | Reagents and Conditions | Yield (%) | Reference |

| 2-Benzoylbenzenediazonium chloride | Fluorenone | Heating | Not specified | organicreactions.org |

| Substituted 2-aminobenzophenones | Methoxy substituted 9H-xanthene-9-ones | n-Amylnitrite, potassium iodide, stirring at r.t. for 12 h | 73–96 | iu.edu.sa |

| Substituted 2-aminobenzophenone | Mixture of 9H-xanthene-9-ones and fluoren-9-ones | n-Amylnitrite | Not specified | iu.edu.sa |

Formation of Various Heterocyclic Systems from Reactive Intermediates

The reactive intermediates derived from this compound are not limited to diazonium salts. The presence of both an amino and a nitro group allows for a rich chemistry involving reductive cyclization and condensation reactions, leading to a diverse array of heterocyclic systems. These heterocycles are often of significant interest in medicinal chemistry.

One of the most prominent applications of this compound and its analogues is in the synthesis of benzodiazepines . For instance, 2-amino-5-nitrobenzophenone (B23384) can be a key starting material. The synthesis often involves an initial reaction of the amino group, for example, with an α-amino acid ester hydrochloride in a solvent like pyridine. This is followed by cyclization to form the characteristic seven-membered diazepine (B8756704) ring. The nitro group can be retained in the final product or can be subsequently reduced. A variety of reagents and conditions can be employed to effect these transformations, leading to a wide range of substituted benzodiazepines. google.com

Another important class of heterocycles accessible from this precursor are quinazolines . The synthesis can proceed through various pathways. One common approach involves the reaction of the 2-aminobenzophenone core with a source of carbon and nitrogen. For example, the reaction with benzylamines, catalyzed by molecular iodine under an oxygen atmosphere, can yield 2-arylquinazolines.

Furthermore, reductive cyclization of this compound offers a direct route to acridones . This transformation typically involves the reduction of the nitro group to a reactive intermediate, such as a nitroso or hydroxylamino group, which then undergoes intramolecular cyclization with the amino group, followed by oxidation to the stable acridone (B373769) system.

The versatility of this compound as a building block for heterocyclic synthesis is further exemplified by its use in the preparation of other systems, such as phenanthridines. The specific reaction pathway and the resulting heterocyclic system are highly dependent on the chosen reagents and reaction conditions, allowing for a controlled and diverse synthesis of complex molecules.

Table 2: Synthesis of Heterocyclic Systems from 2-Amino-nitrobenzophenone Derivatives

| Starting Material | Product | Reagents and Conditions | Reference |

| 2-Amino-5-nitrobenzophenone | 7-Nitro-5-phenyl-3H-1,4-benzodiazepin-2(1H)-one | Glycine ethyl ester hydrochloride, pyridine, reflux | google.com |

| 2-Amino-5-nitrobenzophenone | 2-Amino-5-nitrobenzophenone oxime | Hydroxylamine hydrochloride, KOH, alcohol, water, reflux | google.com |

| This compound | 2-Chloro-2'-nitrobenzophenone | Sodium nitrite, hydrochloric acid; cuprous chloride | google.com |

Structural Modifications and Derivative Synthesis

Design and Synthesis of Substituted 2-Amino-2'-nitrobenzophenone Analogues

The synthesis of substituted analogues of this compound is a key area of research, primarily driven by the need for precursors in the pharmaceutical industry. Methodologies often focus on introducing halogens or other functional groups to alter the electronic and steric properties of the molecule.

Halogenated derivatives of this compound are significant intermediates, especially in the synthesis of benzodiazepines. medchemexpress.comcaymanchem.com

2-Amino-2'-chloro-5-nitrobenzophenone (B24416) : This compound is a key precursor for the synthesis of Clonazepam. jingyepharma.com A primary method for its synthesis is the Friedel-Crafts acylation. This reaction typically involves the acylation of p-nitroaniline with o-chlorobenzoyl chloride in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl₃). The reaction is conducted under anhydrous conditions in a non-polar solvent to prevent unwanted side reactions.

2-Amino-2'-fluoro-5-nitrobenzophenone (B131745) : This analogue serves as a precursor in the synthesis of another important benzodiazepine (B76468), Flunitrazepam. medchemexpress.comcaymanchem.com It is also known to be an acid hydrolysis product of Flunitrazepam. medchemexpress.comcaymanchem.com

The table below summarizes key information about these halogenated derivatives.

| Compound Name | Molecular Formula | Molecular Weight | Key Application |

| 2-Amino-2'-chloro-5-nitrobenzophenone | C₁₃H₉ClN₂O₃ | 276.68 g/mol | Precursor for Clonazepam synthesis jingyepharma.com |

| 2-Amino-2'-fluoro-5-nitrobenzophenone | C₁₃H₉FN₂O₃ | 260.2 g/mol | Precursor for Flunitrazepam synthesis medchemexpress.comcaymanchem.com |

Beyond simple halogenation, a variety of methodologies have been developed to create 2-aminobenzophenone (B122507) derivatives with diverse substitutions on the aromatic rings. These methods enhance the molecular diversity available for developing new chemical entities. Some advanced synthetic routes include:

Palladium-catalyzed addition of sodium arylsulfinates to 2-aminobenzonitriles. researchgate.net

The reaction of 2-aminobenzaldehydes with aryl Grignard reagents, followed by an oxidation step. researchgate.net

Palladium-catalyzed C-H bond coupling of ortho-directed anilines. researchgate.net

These varied approaches allow for the introduction of a wide range of functional groups, enabling fine-tuning of the molecule's properties for specific applications.

Structural Determinants of Chemical Reactivity and Synthetic Versatility

The chemical reactivity of this compound and its derivatives is governed by the interplay of its three main functional groups: the amino group, the nitro group, and the benzophenone (B1666685) carbonyl group.

Amino Group (-NH₂) : The primary amino group is nucleophilic and is the key site for initial reactions in many multi-step syntheses, such as acylation with chloroacetyl chloride, which is a foundational step in benzodiazepine synthesis. erowid.org

Nitro Group (-NO₂) : As a strong electron-withdrawing group, the nitro group influences the reactivity of the aromatic ring. It can be readily reduced to an amino group, which provides a handle for further functionalization and the creation of different heterocyclic systems.

Carbonyl Group (C=O) : The ketone group is an electrophilic center and plays a crucial role in the cyclization reactions that form various heterocyclic scaffolds.

Halogen Substituents (-Cl, -F) : Halogens at the 2'-position are crucial for the pharmacological profile of the resulting benzodiazepines. They also influence the electronic properties of the aromatic ring and can participate in further substitution reactions.

This combination of functional groups makes the molecule a versatile intermediate, capable of undergoing a variety of transformations to produce complex chemical structures. wum.edu.pl

Utilization as Precursors for Complex Chemical Scaffolds

The primary utility of this compound and its analogues is their role as starting materials for the synthesis of polycyclic compounds, particularly those with pharmaceutical importance. wum.edu.pl

2-Aminobenzophenones are the most typical precursors used in the synthesis of 1,4-benzodiazepines. wum.edu.plwum.edu.pl

Clonazepam : The synthesis of Clonazepam, an anticonvulsant drug, prominently features 2-amino-2'-chloro-5-nitrobenzophenone as the starting intermediate. lookchem.com The synthesis involves the acylation of the amino group, often with an alpha-halo acetyl halide, followed by cyclization with ammonia (B1221849) to form the seven-membered diazepine (B8756704) ring. google.com

Flunitrazepam : Similarly, 2-amino-2'-fluoro-5-nitrobenzophenone is a well-established precursor for Flunitrazepam, a potent hypnotic agent. medchemexpress.comcaymanchem.combiosynth.com The synthetic pathway mirrors that of other benzodiazepines, highlighting the modularity of using substituted benzophenones to generate a family of related drugs.

The table below outlines the relationship between the precursor and the final benzodiazepine product.

| Precursor | Resulting Benzodiazepine |

| 2-Amino-2'-chloro-5-nitrobenzophenone | Clonazepam |

| 2-Amino-2'-fluoro-5-nitrobenzophenone | Flunitrazepam medchemexpress.comcaymanchem.com |

The synthetic utility of 2-aminobenzophenones extends beyond benzodiazepines. They are valuable precursors for a range of other important heterocyclic systems. wum.edu.pl The inherent functionality of the 2-aminobenzophenone scaffold allows for various cyclization strategies to access these diverse cores. For example, base-catalyzed rearrangements of 2H-indazole 1-oxides, which can be prepared from N-alkyl-2-nitro-N-(2-oxo-2-aryl-ethyl)-benzenesulfonamides, can yield high-purity quinazolines. nih.gov This demonstrates the molecule's role as a versatile building block in constructing a wide variety of complex azaarenes. wum.edu.plwum.edu.pl

Preparation of Tetradentate Schiff-Base Ligands

The synthesis of tetradentate Schiff-base ligands from this compound typically involves a condensation reaction where the ketone's carbonyl group reacts with a primary diamine. This approach allows for the creation of symmetrical N4-donor ligands, where two molecules of the aminobenzophenone derivative are linked by a di-imine bridge formed with the diamine.

A common synthetic strategy is the direct condensation of two equivalents of this compound with one equivalent of a suitable diamine, such as ethylenediamine (B42938) or 1,3-diaminopropane. The reaction is generally carried out by refluxing the reactants in an alcoholic solvent, like methanol (B129727) or ethanol. Often, a few drops of an acid catalyst, such as glacial acetic acid, are added to facilitate the dehydration process and drive the equilibrium towards the formation of the imine (C=N) bonds. bohrium.com

The general reaction can be depicted as follows:

2 x (this compound) + H₂N-(CH₂)n-NH₂ → Ligand + 2 H₂O

In this reaction, the carbonyl carbon of this compound is attacked by the nucleophilic nitrogen atoms of the diamine. This is followed by the elimination of two water molecules to form the stable tetradentate Schiff base ligand. nih.gov The resulting ligand possesses four nitrogen donor atoms: two from the newly formed imine groups and two from the original amino groups of the benzophenone moieties. This N4 donor set makes the ligand an excellent chelating agent for various transition metal ions.

The specific properties of the resulting ligand, such as solubility and coordinating ability, can be tuned by varying the length and nature of the alkyl chain of the diamine used in the synthesis. Upon completion of the reaction, the product often precipitates from the solution upon cooling and can be purified by recrystallization from a suitable solvent. bohrium.com

Spectroscopic Characterization and Computational Chemistry Studies

Experimental Spectroscopic Techniques for Structural Elucidation

Spectroscopic analysis is fundamental to confirming the identity and structural features of 2-Amino-2'-nitrobenzophenone. Various techniques are employed to probe the molecule's vibrational modes, nuclear spin environments, electronic transitions, and mass-to-charge ratio.

Infrared (IR) spectroscopy is a powerful tool for identifying the functional groups within a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. While detailed experimental IR spectra for this compound are not widely published, the expected characteristic absorption bands can be predicted based on its functional groups: the amino (NH₂), nitro (NO₂), and carbonyl (C=O) groups, as well as the aromatic rings.

Key expected vibrational frequencies include:

N-H stretching: Typically observed in the 3300-3500 cm⁻¹ region for the primary amine.

C=O stretching: The ketone carbonyl group is expected to show a strong absorption band around 1630-1680 cm⁻¹.

NO₂ stretching: Asymmetric and symmetric stretching vibrations of the nitro group usually appear near 1500-1560 cm⁻¹ and 1300-1370 cm⁻¹, respectively.

C=C stretching: Aromatic ring vibrations are expected in the 1400-1600 cm⁻¹ range.

For the closely related isomer, 2-amino-5-nitrobenzophenone (B23384), detailed Fourier Transform Infrared (FT-IR) and computational studies have been conducted, providing a reference for the vibrational modes of such structures. sigmaaldrich.com

Ultraviolet-Visible (UV-Vis) spectroscopy measures the electronic transitions within a molecule. The extended conjugation in this compound, involving the two aromatic rings and the carbonyl group, is expected to result in strong UV-Vis absorption. While specific experimental data for this compound is limited, related structures provide insight into its expected absorption maxima (λmax). For instance, 2-Amino-2'-fluoro-5-nitrobenzophenone (B131745) exhibits absorption maxima at 230 nm and 351 nm. caymanchem.com Similarly, 2-Amino-2'-chloro-5-nitrobenzophenone (B24416) shows λmax values at 228 nm and 353 nm. caymanchem.com These values suggest that this compound would likely have significant absorption in both the UV-B and UV-A regions.

Mass spectrometry (MS) is used to determine the molecular weight and elemental composition of a compound and to deduce its structure by analyzing its fragmentation patterns. The molecular weight of this compound is 242.23 g/mol . echemi.com Upon ionization in a mass spectrometer, the molecule would form a molecular ion (M⁺). Subsequent fragmentation would likely involve characteristic losses of the functional groups. Common fragmentation pathways for related nitroaromatic compounds include the loss of the nitro group (NO₂) or a nitro radical (NO·). nih.govyoutube.com The benzophenone (B1666685) core structure would also lead to characteristic fragments, such as the benzoyl cation ([C₆H₅CO]⁺) at m/z 105 and the phenyl cation ([C₆H₅]⁺) at m/z 77. miamioh.edu Analysis of the fragmentation pattern of the isomer 2-amino-5-nitrobenzophenone shows a top peak at m/z 242, confirming its molecular weight. nih.gov

Photochemistry and Photoreaction Mechanisms

Light-Induced Transformations of 2-Nitrobenzophenone Derivatives

Upon absorption of light, 2-nitrobenzophenone derivatives undergo intramolecular hydrogen abstraction, a hallmark of o-nitrobenzyl photochemistry. This initial step involves the transfer of a hydrogen atom from an ortho-substituent to the oxygen of the nitro group, leading to the formation of a transient intermediate.

The primary photoreaction for o-nitrobenzyl compounds is the formation of an aci-nitro tautomer in the ground state. researchgate.net This tautomerization is a light-induced, reversible process. The efficiency and dynamics of this transformation are influenced by factors such as the substitution pattern on the benzophenone (B1666685) core, the solvent, and the pH of the medium. For instance, in protic solvents, the conversion between different isomeric forms of the aci-nitro intermediate can be rapid.

The general transformation can be represented as follows:

| Reactant | Condition | Primary Photoproduct |

|---|

This initial photochemical event sets the stage for subsequent chemical reactions, including cleavage and rearrangement, which ultimately lead to the final photoproducts.

Characterization of Photoproducts and Transient Intermediates

The direct observation and characterization of the transient species in the photochemistry of 2-nitrobenzophenone derivatives are crucial for understanding the reaction mechanism. Techniques such as time-resolved spectroscopy are instrumental in identifying and studying these short-lived intermediates. researchgate.net

Transient Intermediates: The key transient intermediate formed upon photoexcitation of o-nitrobenzyl compounds is the aci-nitro tautomer. These species are characterized by a strong optical absorption, typically peaking around 400 nm. researchgate.net Their lifetimes can range from microseconds to milliseconds, and their decay kinetics often follow a biexponential rate law, indicating the presence of more than one transient species or decay pathway. researchgate.net The decay of these aci-nitro intermediates is highly dependent on the solvent, pH, and the nature of any leaving groups. researchgate.net

Photoproducts: The ultimate photoproducts arise from the subsequent reactions of the aci-nitro intermediate. In the context of 2-nitrobenzophenone derivatives being used as photoprotecting groups, the desired outcome is the cleavage of a specific bond to release a caged molecule. The other major product is typically a nitroso-benzophenone derivative.

| Intermediate/Product | Characterization Method | Key Features |

| Aci-nitro Tautomer | Time-resolved Spectroscopy | Strong absorption near 400 nm; lifetimes in µs to ms range. researchgate.net |

| Nitroso-benzophenone | Mass Spectrometry, NMR Spectroscopy | Final product after cleavage and rearrangement. |

| Released Molecule | Various analytical techniques depending on the nature of the molecule. | The "uncaged" species. |

Mechanistic Insights into Photo-Induced Cleavage and Rearrangements (e.g., Aci-Nitro Tautomers)

The mechanism of photo-induced cleavage and rearrangement in 2-nitrobenzophenone derivatives is centered around the formation and subsequent reactions of the aci-nitro tautomer.

Photoexcitation and Hydrogen Abstraction: The process is initiated by the absorption of a photon, which excites the nitro group. This is followed by an intramolecular hydrogen atom transfer from the ortho-amino group (in the case of 2-Amino-2'-nitrobenzophenone) to one of the oxygen atoms of the nitro group, forming the aci-nitro intermediate.

Formation of Aci-Nitro Tautomer: The aci-nitro tautomer is a quinonoid structure and is a key branching point in the reaction pathway. Quantum chemical calculations on related systems suggest that while the aci-nitro form is generally less stable than the nitro form in the ground state, it becomes readily accessible under certain conditions, such as in an acidic environment. rsc.org

Cyclization and Rearrangement: The aci-nitro intermediate can undergo cyclization to form a five-membered ring intermediate. This cyclic intermediate is unstable and can rearrange.

Cleavage and Product Formation: The rearrangement of the cyclic intermediate leads to the cleavage of the bond between the carbonyl carbon and the phenyl ring bearing the modified nitro group. This cleavage event results in the formation of a nitroso-benzaldehyde derivative and the release of the other part of the molecule. In systems designed for phototriggers, this step constitutes the "release" of the caged compound. The final step often involves the oxidation of the nitroso group.

Future Research Directions and Methodological Advancements

Development of Sustainable and Green Synthetic Protocols

The principles of green chemistry are increasingly central to the development of synthetic routes for key pharmaceutical intermediates like 2-Amino-2'-nitrobenzophenone. The focus is on minimizing environmental impact by reducing waste, avoiding hazardous substances, and improving energy efficiency.

Future research will likely prioritize the following:

Eco-Friendly Solvent Systems: A significant push is being made to replace traditional volatile organic compounds (VOCs) with greener alternatives. Research into water-based or hydro-alcoholic solvent systems, such as water-ethanol mixtures, has shown promise for synthesizing related heterocyclic compounds. rsc.org These systems not only reduce toxic emissions but can also enhance reaction rates and selectivity.

Atom Economy and Waste Reduction: Methodologies that maximize the incorporation of all starting materials into the final product are being actively pursued. This includes one-pot multicomponent reactions which streamline synthesis, reduce intermediate isolation steps, and consequently minimize solvent and energy consumption. rsc.org The effectiveness of these protocols is often quantified using green metrics like Atom Economy (AE) and the Environmental Factor (E-factor), with goals of high AE and low E-factor indicating a more sustainable process. rsc.org

Solvent-Free and Mechanochemical Approaches: Eliminating solvents entirely represents a significant step forward in green synthesis. Mechanochemistry, which uses mechanical force to induce chemical reactions, is a promising solvent-free technique that is both energy-efficient and highly productive. nih.gov Similarly, solvent-free thermal reactions, such as the Pictet–Spengler reaction, can offer high yields while simplifying product purification. nih.gov

Table 1: Green Chemistry Metrics in Sustainable Synthesis

| Green Chemistry Principle | Objective | Methodological Approach | Potential Impact |

|---|---|---|---|

| Prevention | Minimize waste generation | One-pot reactions, high-yield syntheses | Reduced disposal costs and environmental burden |

| Atom Economy | Maximize incorporation of reactants | Multicomponent reactions, addition reactions | Efficient use of resources, less byproduct formation |

| Safer Solvents and Auxiliaries | Reduce use of hazardous solvents | Use of water, ethanol, or solvent-free conditions | Improved safety and reduced environmental pollution |

| Design for Energy Efficiency | Conduct reactions at ambient conditions | Mechanochemistry, photocatalysis, highly active catalysts | Lower energy consumption and operational costs |

Design of Novel Catalytic Systems for Enhanced Efficiency and Selectivity

Catalysis is at the heart of modern organic synthesis, and the development of novel catalysts is crucial for improving the synthesis of this compound and its derivatives. Research is focused on creating catalysts that offer higher efficiency, greater selectivity, and broader applicability.

Key areas of innovation include:

Advanced Transition Metal Catalysis: Palladium-based catalysts have been utilized in the synthesis of o-aminobenzophenones. chemicalbook.com Future work will likely explore other transition metals and ligand designs to improve catalytic turnover numbers, expand substrate scope, and enable reactions under milder conditions.

Organocatalysis: The use of small organic molecules as catalysts offers a sustainable alternative to metal-based systems. For instance, pyridine-2-carboxylic acid has been demonstrated as an effective dual acid–base catalyst for producing chromene derivatives, showcasing how organocatalysts can facilitate complex transformations in a green manner. rsc.org Another approach involves using organophosphorus catalysts for the reductive deoxygenation of nitroarenes to generate aryl nitrenes, which can then undergo further reactions. nih.gov

Photocatalysis: Harnessing light energy to drive chemical reactions is a rapidly growing field. Photocatalysis can enable unique transformations under mild conditions. nih.gov The development of photocatalytic systems for the functionalization of nitroarenes could provide new, energy-efficient synthetic routes. nih.gov

Integration of Machine Learning and Artificial Intelligence in Synthetic Route Design

The integration of artificial intelligence (AI) and machine learning (ML) is set to revolutionize how chemists design synthetic pathways. These technologies can analyze vast datasets of chemical reactions to predict novel and efficient routes for complex molecules.

Future developments in this area include:

Computer-Aided Synthesis Planning (CASP): AI-driven platforms are being developed to perform retrosynthetic analysis, breaking down a target molecule into simpler, commercially available precursors. researchgate.netchemrxiv.orgnih.govnih.gov These tools can propose multiple synthetic routes, allowing chemists to select the most viable option based on factors like cost, yield, and sustainability.

Retrosynthesis Knowledge Integration: Advanced CASP applications, such as ReTReK, integrate chemists' expert knowledge into their algorithms. chemrxiv.orgnih.govnih.gov By incorporating principles like convergent synthesis or specific ring disconnection strategies, these tools can generate synthetic routes that are not only theoretically possible but also practically feasible and efficient. researchgate.net

Reaction Condition Optimization: AI and ML can also be used to predict optimal reaction conditions, such as temperature, solvent, and catalyst choice, thereby accelerating the development process and improving reaction outcomes. digitellinc.com Platforms like SciFinder utilize machine learning to suggest synthetic methods based on existing literature, providing estimates for parameters like percent yield. digitellinc.com

Table 2: AI and Machine Learning in Chemical Synthesis

| Technology | Application | Description | Example Platform/Method |

|---|---|---|---|

| Machine Learning (ML) | Retrosynthetic Analysis | Predicts potential disconnections in a target molecule to identify simpler precursors. | Deep neural networks |

| Artificial Intelligence (AI) | Synthetic Route Design | Generates complete, multi-step synthetic pathways from starting materials to the final product. | ReTReK, SciFinder |

| AI/ML | Reaction Optimization | Predicts the ideal conditions (catalyst, solvent, temperature) to maximize yield and minimize byproducts. | Predictive modeling based on experimental data |

| Graph Convolutional Networks (GCN) | Reaction Prediction | Models molecular structures as graphs to predict the outcome of chemical reactions. | GCN-based policy networks researchgate.net |

Expanding the Scope of Chemical Transformations for Advanced Functionalization

Beyond improving existing synthetic methods, a major research goal is to expand the range of chemical reactions that can be applied to this compound and related nitroarenes. This allows for the creation of more complex and diverse molecular architectures for drug discovery and materials science.

Promising areas of research involve:

Tandem C/N-Difunctionalization: New methods are being developed to simultaneously reduce the nitro group and functionalize a nearby C-H bond. One such strategy involves the catalytic generation of an aryl nitrene intermediate from a nitroarene. nih.gov This highly reactive species can undergo ring expansion and subsequent trapping by a nucleophile, leading to the formation of novel heterocyclic systems like 2-aminoanilides and benzimidazoles after a final ring-contraction step. nih.gov This approach provides a modular way to build complex scaffolds from simple nitroarenes. nih.gov

Cycloaddition Reactions: The development of cycloaddition strategies offers a powerful tool for constructing complex ring systems with high stereocontrol. For example, a [4+3]-cycloaddition between 2-amino-β-nitrostyrenes (related structures to the title compound) and azaoxyallyl cations has been used to synthesize functionalized 1,4-benzodiazepin-3-ones. mdpi.com The use of organocatalysts in these reactions can also induce enantioselectivity, providing access to chiral benzodiazepine (B76468) structures, which are prevalent in medicinally active compounds. mdpi.com

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.